molecular formula C11H8F2N2OS B15160723 2-Amino-4-benzoyl-5-difluoromethyl-1,3-thiazole

2-Amino-4-benzoyl-5-difluoromethyl-1,3-thiazole

Cat. No.: B15160723
M. Wt: 254.26 g/mol
InChI Key: LGILPNMBHJNIQT-UHFFFAOYSA-N
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Description

2-Amino-4-benzoyl-5-difluoromethyl-1,3-thiazole is a heterocyclic compound with the molecular formula C11H8F2N2OS. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-benzoyl-5-difluoromethyl-1,3-thiazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, a precursor with an amino group and a benzoyl group can undergo cyclization in the presence of a difluoromethylating agent to form the desired thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-benzoyl-5-difluoromethyl-1,3-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-4-benzoyl-5-difluoromethyl-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-benzoyl-5-difluoromethyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-benzoyl-5-difluoromethyl-1,3-thiazole is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H8F2N2OS

Molecular Weight

254.26 g/mol

IUPAC Name

[2-amino-5-(difluoromethyl)-1,3-thiazol-4-yl]-phenylmethanone

InChI

InChI=1S/C11H8F2N2OS/c12-10(13)9-7(15-11(14)17-9)8(16)6-4-2-1-3-5-6/h1-5,10H,(H2,14,15)

InChI Key

LGILPNMBHJNIQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(SC(=N2)N)C(F)F

Origin of Product

United States

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